molecular formula C16H18ClN3O2S B2863340 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide CAS No. 921795-81-5

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide

Cat. No.: B2863340
CAS No.: 921795-81-5
M. Wt: 351.85
InChI Key: VOFKBQRGSHGNEA-UHFFFAOYSA-N
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Description

2-(2-((2-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide is a synthetic small-molecule compound featuring a central imidazole ring substituted at position 2 with a (2-chlorobenzyl)thio group and at position 5 with a hydroxymethyl moiety. Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources, and proper storage .

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c17-14-4-2-1-3-11(14)10-23-16-18-7-13(9-21)20(16)8-15(22)19-12-5-6-12/h1-4,7,12,21H,5-6,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFKBQRGSHGNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=CC=C3Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide typically involves multiple steps. The process begins with the preparation of the chlorobenzyl thioether intermediate, which is then reacted with other reagents to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-((2-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Table 1: Structural and Functional Features of Analogous Compounds

Compound Name Key Substituents/Features Biological Activity/Application Reference(s)
2-(2-((2-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide Imidazole, (2-chlorobenzyl)thio, hydroxymethyl, cyclopropylacetamide Not explicitly reported (structural analog)
EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl)acetamide) Nitroimidazole, pentafluoropropyl group Hypoxia detection in tumors
N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide Nitroimidazole, chlorophenyl, methyl group In vivo biological activity (unspecified)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole, triazole, thiazole, bromophenyl Not explicitly reported (structural analog)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxole, imidazole, chlorophenyl, hydrazinecarboxamide Synthesized; structural confirmation via X-ray

Key Observations:

  • Nitroimidazole Derivatives : EF5 and the compound from share nitro groups, which enhance redox activity. EF5’s pentafluoropropyl chain improves tissue penetration for hypoxia detection, while the hydroxymethyl group in the target compound may increase hydrophilicity .
  • Thioether Linkages : The (2-chlorobenzyl)thio group in the target compound is structurally distinct from the thiazole and triazole moieties in ’s derivatives, which likely alter binding affinity and metabolic stability .

Pharmacological and Functional Comparisons

  • Hypoxia Detection: EF5’s nitroimidazole core facilitates selective binding to hypoxic tissues, a property absent in the hydroxymethyl-substituted target compound. EF5’s biodistribution studies in mice showed heterogeneous tumor binding, validated via monoclonal antibody techniques .
  • Antihypertensive Potential: Imidazole derivatives in (e.g., 2-substituted-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazoles) demonstrate antihypertensive effects, suggesting the target compound’s imidazole core could be repurposed for similar applications .
  • Antimicrobial and Anticancer Activity : ’s triazole-thiazole-acetamide hybrids highlight the role of heterocyclic diversity in modulating biological activity. The target compound’s chlorobenzyl group may enhance membrane permeability, akin to bromophenyl in 9c .

Research Findings and Implications

  • EF5 : Demonstrated utility in hypoxia imaging, with liver and tumor binding heterogeneity highlighting the need for targeted delivery systems .
  • Nitroimidazole Derivatives : Showed dose-dependent in vivo activity, suggesting nitro groups as critical pharmacophores .
  • Target Compound: Structural features (hydroxymethyl, cyclopropyl) may optimize solubility and target engagement, but empirical data are lacking.

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